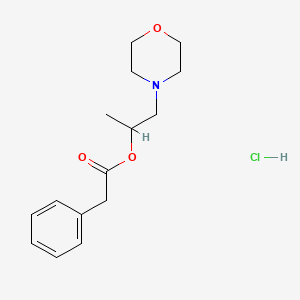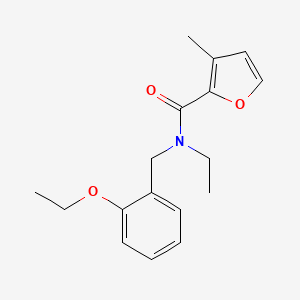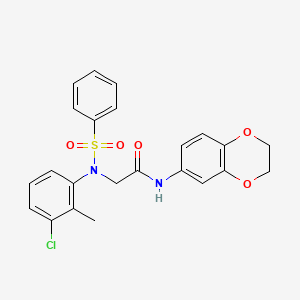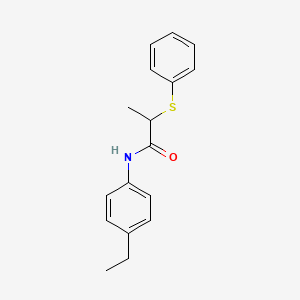
1-methyl-2-(4-morpholinyl)ethyl 4-methylbenzoate hydrochloride
Description
1-methyl-2-(4-morpholinyl)ethyl 4-methylbenzoate hydrochloride is a chemical compound incorporating morpholine, a common moiety in various chemical syntheses and pharmaceutical compounds.
Synthesis Analysis
- The synthesis of morpholine-related compounds often involves reactions with various substituents. For example, a compound related to morpholine, 4-[2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)ethyl]morpholin-4-ium thiocyanate, was synthesized using a specific sulfur-nitrogen containing chemical group, indicating the complexity and versatility of morpholine-based syntheses (Yusof & Yamin, 2005).
Molecular Structure Analysis
- The molecular structure of morpholine compounds can be quite complex. For instance, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, has shown significant dihedral angles between various rings in its structure, as revealed by X-ray analysis (Duan et al., 2014).
Chemical Reactions and Properties
- Morpholine derivatives undergo various chemical reactions, reflecting their chemical reactivity. For instance, the compound 4-[2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)ethyl]morpholin-4-ium thiocyanate exhibits complex intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005).
Physical Properties Analysis
- Physical properties of morpholine compounds can vary. For instance, the absorption and emission spectra of a morpholine derivative in different solutions have been studied, showing variations in absorption bands and emission wavelengths (Taylor Chin et al., 2010).
Chemical Properties Analysis
- The chemical properties of morpholine derivatives are influenced by their molecular structure and substituents. For example, the compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has shown good molluscicidal effects, indicating its potential as a bioactive compound (Duan et al., 2014).
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-methylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-3-5-14(6-4-12)15(17)19-13(2)11-16-7-9-18-10-8-16;/h3-6,13H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXYSRVLWRRDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 4-methylbenzoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B4018269.png)
![methyl (2,4-dioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4018273.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018295.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B4018311.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)

![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperidine](/img/structure/B4018332.png)




![3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)